2-Isopropyl-3,5-xylenol

Description

Overview of Alkylated Phenols in Contemporary Chemical Science

Alkylated phenols are a subclass of phenolic compounds where one or more hydrogen atoms on the aromatic ring are substituted with alkyl groups. taylorandfrancis.com This alkylation significantly modifies the physical and chemical properties of the parent phenol (B47542) molecule, such as its solubility, acidity, and reactivity. uobasrah.edu.iq In contemporary chemical science, alkylated phenols are of great interest due to their widespread applications. They serve as essential precursors for the production of detergents, antioxidants, phenolic resins, and fragrances. wikipedia.org The nature and position of the alkyl group(s) on the phenolic ring can be tailored to achieve specific properties, making them highly versatile building blocks in organic synthesis. For instance, long-chain alkylphenols are extensively used in the manufacturing of surfactants and as additives in lubricants and fuels. wikipedia.orguobasrah.edu.iq

The Contextual Significance of 2-Isopropyl-3,5-xylenol within Phenolic Chemistry Research

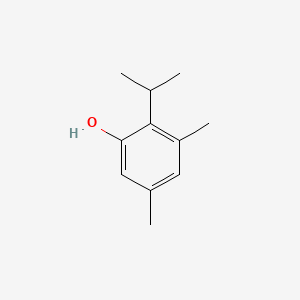

This compound, a member of the xylenol family, is a specific alkylated phenol that has garnered attention in chemical research. vulcanchem.com Its structure, featuring an isopropyl group at the ortho position and two methyl groups at the meta positions relative to the hydroxyl group, imparts a unique combination of steric and electronic effects. This specific substitution pattern influences its reactivity and potential applications. Research into this compound and its isomers is often driven by the need for fine-tuning the properties of phenolic compounds for specialized applications. For example, it can be synthesized through the isopropylation of 3,5-xylenol. prepchem.com The study of such specific isomers contributes to a deeper understanding of structure-activity relationships within the broader class of alkylated phenols.

Scope and Research Trajectories for this compound

Current and future research on this compound is likely to focus on several key areas. One significant trajectory is its potential use as a specialized chemical intermediate. For instance, related xylenol compounds are utilized in the synthesis of high-performance disinfectants, insecticides, and antioxidants. acs.org Another area of investigation involves its application in materials science. For example, 2,6-xylenol is a monomer for the production of poly(p-phenylene oxide) (PPO), a high-performance engineering resin. wikipedia.org Research into the polymerization of other xylenol isomers like this compound could lead to the development of new materials with novel properties. Furthermore, analytical methods for the separation and identification of this compound from complex mixtures of isomers are continuously being refined, often employing techniques like high-performance liquid chromatography (HPLC). sielc.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 60834-80-2 chemicalbook.com |

| Molecular Formula | C11H16O vulcanchem.com |

| Synonyms | 3,5-Dimethyl-2-(propan-2-yl)phenol, Phenol, 3,5-dimethyl-2-(1-methylethyl)- sielc.com |

Research Findings on Xylenol Isomers

| Isomer | Research Application/Finding | Reference |

| 2,3-Xylenol | Used in the manufacture of antioxidants. | wikipedia.org |

| 2,4-Xylenol | An organic medical intermediate used in synthesizing 6-tert-butyl-2,4-dimethylphenol. | google.com |

| 2,5-Xylenol | An organic medicine and dye intermediate. | google.com |

| 2,6-Xylenol | A monomer for poly(p-phenylene oxide) engineering resins. | wikipedia.org |

| 3,4-Xylenol | A raw material for producing the herbicide pendimethalin (B1679228) intermediate. | google.com |

| 3,5-Xylenol | An intermediate in the synthesis of high-performance disinfectants, insecticides, and antioxidants. | acs.orginnospk.com |

Structure

3D Structure

Properties

CAS No. |

60834-80-2 |

|---|---|

Molecular Formula |

C11H16O |

Molecular Weight |

164.24 g/mol |

IUPAC Name |

3,5-dimethyl-2-propan-2-ylphenol |

InChI |

InChI=1S/C11H16O/c1-7(2)11-9(4)5-8(3)6-10(11)12/h5-7,12H,1-4H3 |

InChI Key |

AXWIKVJVPDHROL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)C(C)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Isopropyl 3,5 Xylenol and Its Precursors

Direct Synthesis Approaches to 2-Isopropyl-3,5-xylenol

The most direct synthetic route to this compound involves the Friedel-Crafts alkylation of 3,5-xylenol. wikipedia.org This type of electrophilic aromatic substitution attaches an isopropyl group to the aromatic ring of the 3,5-xylenol molecule. The reaction typically employs an isopropylating agent, such as isopropyl alcohol or propylene, in the presence of an acid catalyst. semanticscholar.org

While direct synthesis data for this compound is not extensively published, the alkylation of similar phenolic compounds is well-documented and serves as a reliable model for this transformation. For instance, the alkylation of m-cresol (B1676322) with isopropyl alcohol has been studied extensively, providing insight into the reaction conditions and catalytic systems applicable to 3,5-xylenol. semanticscholar.orgsemanticscholar.org The process involves the generation of an isopropyl cation from the alkylating agent, which then attacks the electron-rich phenol (B47542) ring. youtube.com The position of the alkylation is directed by the existing methyl and hydroxyl groups on the 3,5-xylenol ring.

Precursor Chemistry and Feedstock Utilization

The synthesis of the essential precursor, 3,5-xylenol, is a significant area of industrial and academic research, utilizing various readily available chemical feedstocks.

Isophorone Transformation Pathways to Xylenols

A primary industrial route to 3,5-xylenol is the catalytic isomerization or aromatization of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one). mdpi.comepo.org This process is typically a gas-phase reaction conducted at elevated temperatures, ranging from 450°C to 650°C. epo.orggoogle.com Various catalytic systems have been developed to improve the yield and selectivity of this conversion.

Early methods using solid catalysts like activated alumina or chromium(III) oxide-copper(I) oxide mixtures were effective but suffered from low yields and the formation of carbon deposits on the catalyst surface. google.com Subsequent research has explored a range of heterogeneous catalysts, including:

Metal Oxides: Systems based on aluminum, silicon, and chromium oxides have been investigated. A thermocatalytic process using a silicon dioxide catalyst promoted by iron oxides has shown promise for commercialization. researchgate.net

Chromia-Alumina Catalysts: These have demonstrated the ability to achieve selectivity for 3,5-xylenol formation as high as 90%. researchgate.net

Rare Earth Metals on Alumina: Catalysts comprising rare earth metals on an alumina carrier have been developed to achieve high conversion at acceptable selectivity and space velocity. epo.org

The table below summarizes the performance of various catalysts in the thermocatalytic conversion of isophorone.

| Catalyst | Temperature (°C) | Isophorone Conversion (wt %) | Selectivity for 3,5-Xylenol (wt %) |

|---|---|---|---|

| SiO₂ | 600 | 57.05 | 61.76 |

| SiO₂ | 650 | 77.10 | 45.30 |

| γ-Al₂O₃ | 600 | 69.68 | 5.14 |

| SiO₂-Fe₂O₃ (5%) | 600 | 63.65 | 79.33 |

| SiO₂-Fe₂O₃ (10%) | 600 | 68.12 | 89.21 |

Data sourced from a study on the thermocatalytic process for 3,5-xylenol synthesis. researchgate.net

Xylene-Based Synthesis Strategies

Another synthetic pathway to 3,5-xylenol starts from m-xylene. This multi-step process involves the initial halogenation of m-xylene, followed by nitration and subsequent catalytic reductive dechlorination to yield 3,5-xylidine. google.com A more direct, though less common, approach involves the acylation of xylene (o-, m-, or p-xylene) to form an intermediate 3,5-dimethylcarbonyl compound. This intermediate is then oxidized and hydrolyzed to produce 3,5-dimethylphenol (3,5-xylenol). google.com This method is advantageous due to the low cost of xylene as a starting material and milder reaction conditions. google.com

m-Cresol Alkylation as a Synthetic Route to Isopropylated Phenols

The alkylation of m-cresol is a closely related and well-studied reaction that provides a model for the synthesis of this compound. The process involves the Friedel-Crafts alkylation of m-cresol with an isopropylating agent like isopropyl alcohol (IPA) or propylene. semanticscholar.orggoogle.com This reaction is typically catalyzed by strong acids.

Solvent-free alkylation of m-cresol with isopropyl alcohol over strong acid resin catalysts has been investigated under both conventional heating and microwave irradiation. semanticscholar.orgsemanticscholar.org Key reaction parameters such as catalyst amount, the molar ratio of reactants, temperature, and reaction time are crucial in controlling reactivity and selectivity. semanticscholar.org By adjusting these conditions, the process can be fine-tuned to favor C-alkylation (attachment to the carbon ring) over O-alkylation (attachment to the hydroxyl group). semanticscholar.org Increasing the molar ratio of m-cresol to IPA, for example to 5:1, enhances the selectivity for C-alkylated products. researchgate.net

The following table illustrates the effect of the m-cresol to isopropyl alcohol molar ratio on product selectivity under microwave irradiation.

| m-cresol:IPA Mole Ratio | m-cresol Conversion (%) | Selectivity for C-alkylated products (%) | Selectivity for O-alkylated products (%) |

|---|---|---|---|

| 1:1 | 100 | 47.5 | 52.5 |

| 3:1 | 100 | 89.6 | 10.4 |

| 5:1 | 100 | 98.9 | 1.1 |

Data from a study on the solvent-free alkylation of m-cresol. researchgate.net

Catalytic Systems in this compound Synthesis

The choice of catalyst is paramount in the synthesis of both the 3,5-xylenol precursor and the final isopropylated product. Catalytic systems can be broadly categorized as homogeneous or heterogeneous.

Homogeneous Catalysis in Xylenol Preparation

Homogeneous catalysts, which exist in the same phase as the reactants, offer advantages in terms of selectivity and reaction conditions. uu.nl In the context of preparing the 3,5-xylenol precursor from isophorone, homogeneous catalysts have been found to provide good yields while mitigating issues like carbon deposition that plague solid heterogeneous catalysts. google.com

An effective process involves heating isophorone at temperatures between 450°C and 650°C in the presence of a homogeneous catalyst composed of a halogen (atomic number of at least 17, i.e., chlorine, bromine, or iodine) or an organic compound containing such a halogen. google.com Suitable catalysts include molecular chlorine, bromine, iodine, and various halo-organic compounds such as haloalkanes (e.g., methyl iodide, carbon tetrachloride) and phenyl halides. google.com This method has demonstrated the ability to achieve isophorone conversions of up to 100% with selectivities for 3,5-xylenol reaching as high as 95%. google.com

Heterogeneous Catalysis for Phenol Alkylation

The transition from conventional homogeneous acid catalysts, such as sulfuric acid and aluminum chloride, to solid, heterogeneous alternatives represents a significant advancement in the synthesis of alkylated phenols. lianerossi.org Heterogeneous catalysts offer numerous benefits, including simplified product separation, reduced reactor corrosion, minimized hazardous waste generation, and enhanced catalyst reusability and thermal stability. lianerossi.org This shift is part of a broader move towards greener and more sustainable chemical processes. lianerossi.org

In the context of phenol alkylation, a variety of solid acid catalysts have been explored. These include metal oxides, sulfated metal oxides, and microporous materials like zeolites. google.commdpi.com The fundamental principle of this process involves the activation of the alkylating agent by the acid sites on the catalyst surface, generating an electrophile that subsequently attacks the electron-rich aromatic ring of the phenol. The efficiency and selectivity of this reaction are heavily dependent on the catalyst's structural and chemical properties.

Role of Zeolites in Alkylation Reactions

Zeolites, which are crystalline aluminosilicates with well-defined microporous structures, are widely employed as catalysts in various industrial processes, including the alkylation of aromatic compounds. lidsen.comresearchgate.netrsc.org Their utility in phenol alkylation stems from several key characteristics:

Shape Selectivity: The specific pore dimensions of zeolites can influence the reaction by controlling which molecules can enter the active sites and which products can be formed. This "shape-selective" catalysis can be leveraged to favor the formation of a desired isomer, for instance, by restricting the formation of bulkier, undesired byproducts.

High Acidity: Zeolites possess strong Brønsted and/or Lewis acid sites, which are crucial for activating the alkylating agent. The density and strength of these acid sites can be tailored by modifying the silica-to-alumina ratio (SAR) or through ion-exchange processes. lidsen.com

Thermal Stability: Zeolites are robust materials that can withstand the high temperatures often required for gas-phase or liquid-phase alkylation reactions, allowing for a wide operational window.

Different types of zeolites, such as ZSM-5, Beta, Y, and mordenite, have been investigated for phenol alkylation. lidsen.com Large-pore zeolites like BEA (Beta) are often preferred for the alkylation of benzene (B151609) and its derivatives as they can better accommodate the reactants and transition states involved. lidsen.com For instance, hierarchical ZSM-5 zeolites, which contain both micropores and mesopores, have shown improved performance in the alkylation of phenol with tert-butanol, as the mesoporous structure facilitates the diffusion of bulky molecules. mdpi.com

Impact of Catalyst Acidity/Basicity on Reaction Selectivity

The acidity of the catalyst is a critical parameter that governs both the activity and selectivity of phenol alkylation reactions. The type, strength, and distribution of acid sites on the catalyst surface determine the reaction pathway and the resulting product distribution.

Brønsted vs. Lewis Acidity: Both Brønsted acid sites (proton donors) and Lewis acid sites (electron-pair acceptors) can be active in alkylation. Brønsted acidity is generally considered the primary driver for the formation of the carbocation electrophile from an alcohol or olefin. researchgate.net However, the interplay between Brønsted and Lewis acidity can significantly influence selectivity. Some studies have shown that while Brønsted sites are dominant, Lewis sites also play a role, potentially by influencing the adsorption geometry of reactants and intermediates.

Acid Strength: The strength of the acid sites affects the rate of carbocation formation and subsequent reaction steps. Strong acid sites are generally required for high catalytic activity. However, excessively strong acidity can sometimes lead to undesired side reactions, such as cracking, polymerization of the olefin, or dealkylation of the product.

Selectivity (O- vs. C-Alkylation): Phenols can undergo alkylation on either the hydroxyl group (O-alkylation) to form an ether or on the aromatic ring (C-alkylation) to form an alkylphenol. The selectivity between these two pathways is influenced by catalyst acidity and reaction conditions. Brønsted acidity is reported to be highly selective towards O-alkylation, especially at lower temperatures. In contrast, C-alkylation tends to dominate at higher temperatures.

The following table summarizes the effect of different zeolite catalysts on the alkylation of phenol with isopropanol, highlighting the influence of catalyst properties on product selectivity.

| Catalyst | Primary Product(s) at Low Temp. | Primary Product(s) at High Temp. | Key Observations |

| HZSM-5 | p-isopropylphenol | p-isopropylphenol | Exhibits high selectivity for the para-isomer but may show lower activity and stability. |

| HMCM-49 | O-isopropylphenol (Isopropyl phenyl ether) | p-isopropylphenol | Product selectivity is highly dependent on reaction temperature. |

| SAPO-11 | o-isopropylphenol and p-isopropylphenol | o-isopropylphenol and p-isopropylphenol | Brønsted acid sites on the external surface are crucial for the reaction. researchgate.net |

This table is a representative summary based on findings from the alkylation of phenol with isopropanol over different molecular sieves. researchgate.net

Reaction Mechanisms and Kinetics in this compound Formation

The formation of this compound from 3,5-xylenol and an isopropylating agent like isopropanol or propene proceeds via an electrophilic aromatic substitution mechanism, which is characteristic of Friedel-Crafts alkylation reactions.

The reaction mechanism can be described by the following key steps, using a solid acid catalyst (e.g., H-Zeolite) and isopropanol as the alkylating agent:

Formation of the Electrophile: Isopropanol is adsorbed onto a Brønsted acid site on the catalyst surface and protonated, forming a protonated alcohol (isopropyloxonium ion). This species can then lose a molecule of water to form a secondary isopropyl carbocation. Alternatively, propene can be directly protonated by a Brønsted acid site to form the same isopropyl carbocation.

CH₃CH(OH)CH₃ + H⁺-Catalyst ⇌ [CH₃CH(OH₂⁺)CH₃]-Catalyst⁻

[CH₃CH(OH₂⁺)CH₃]-Catalyst⁻ → CH₃CH⁺CH₃ + H₂O + Catalyst

Electrophilic Attack: The electron-rich aromatic ring of 3,5-xylenol attacks the isopropyl carbocation. Due to the directing effects of the hydroxyl and two meta-methyl groups, the attack occurs at one of the ortho positions (2, 4, or 6). The hydroxyl group is a strong activating group and an ortho-, para-director. The two methyl groups are also activating and ortho-, para-directing. In 3,5-xylenol, the 2-, 4-, and 6-positions are all ortho or para to the hydroxyl group. The 2- and 6-positions are sterically less hindered than the 4-position (which is between the two methyl groups), making them the likely sites for substitution. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A base (such as water or another molecule of the alcohol) removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the final product, this compound. The catalyst (H⁺) is regenerated in this step.

The kinetics of such alkylation reactions are complex and influenced by several factors, including temperature, reactant concentrations, catalyst loading, and the specific properties of the catalyst. Kinetic studies on similar systems, such as the alkylation of toluene with isopropanol, often employ models like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) framework. medwinpublishers.comias.ac.in These models assume that the reaction occurs on the catalyst surface and involves adsorption of reactants, a surface reaction as the rate-determining step, and desorption of products. medwinpublishers.com

For the isopropylation of toluene, the surface reaction between adsorbed toluene and the adsorbed alkylating agent was identified as the rate-determining step. medwinpublishers.com A similar principle can be applied to the alkylation of 3,5-xylenol. The reaction is typically found to be first-order with respect to the conversion of the phenolic compound.

The following table presents representative kinetic parameters for the alkylation of aromatic compounds, which can serve as an analogue for the isopropylation of 3,5-xylenol.

| Reaction | Catalyst | Activation Energy (Ea) | Frequency Factor (A) |

| Phenol Alkylation with Methanol | CeFe10% | Varies with conditions | Varies with conditions |

| Toluene Alkylation with Methanol | H-ZSM-5 | 65.1 kJ/mol | 4.8 x 10³ m³/kg·s |

Data is illustrative and sourced from analogous alkylation reactions. medwinpublishers.com

Derivatization and Advanced Chemical Modification Studies of 2 Isopropyl 3,5 Xylenol

Strategies for Phenolic Hydroxyl Group Functionalization

The hydroxyl group of 2-isopropyl-3,5-xylenol is a prime site for derivatization, which can enhance its volatility for gas chromatography, improve its thermal stability, or introduce new functionalities for further reactions.

Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as the hydroxyl group in this compound. This process involves the replacement of the acidic proton of the hydroxyl group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. The resulting silyl ether is more volatile and thermally stable than the parent phenol (B47542), making it highly suitable for analysis by gas chromatography-mass spectrometry (GC-MS). nih.govmdpi.com

Common silylating agents include bis(trimethylsilyl)trifluoroacetamide (BSTFA) and chlorotriethylsilane. nih.govmdpi.com The reaction is generally carried out in an appropriate solvent, and the choice of solvent can significantly affect the reaction rate. For instance, the silylation of phenols with BSTFA has been found to be significantly faster in acetone (B3395972) compared to other solvents. nih.gov The increased volatility and reduced polarity of the silylated derivative allow for better chromatographic separation from other components in a mixture and produce sharper peaks. jfda-online.com

Table 1: Common Silylating Agents and Their Properties

| Silylating Agent | Abbreviation | Key Features |

| Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive, byproducts are volatile and do not interfere with analysis. nih.gov |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | A widely used and effective silylating agent for creating TMS derivatives. mdpi.com |

| Chlorotriethylsilane | TECS | Used for forming triethylsilyl ethers, offering different retention times in GC compared to TMS ethers. mdpi.com |

The application of silylation in the analysis of phenolic compounds is extensive. It allows for the simultaneous determination of various alkylphenols, chlorophenols, and other related compounds in environmental and biological samples with high sensitivity and reproducibility. nih.gov

Phosphorylation of the phenolic hydroxyl group involves the formation of a phosphate (B84403) ester. rsc.org This derivatization can be achieved using various phosphorylating agents, such as diphenyl phosphate or phosphoric anhydride (B1165640), to form a P-O bond with the phenol. rsc.orgresearchgate.net The synthesis of phosphate esters from phenols can serve multiple purposes. In analytical chemistry, phosphorylation can be used to introduce a phosphorus-containing tag into the molecule, which can be detected by specific detectors.

From a synthetic perspective, the formation of phosphate esters can transform the hydroxyl group into a good leaving group for nucleophilic substitution reactions. rsc.org The reaction conditions for phosphorylation, including the choice of solvent and catalyst, can be tailored to achieve the desired product. For example, the synthesis of anionic phosphate ester surfactants can be achieved through the reaction of alcohol ethoxylates or alkyl phenol ethoxylates with phosphating agents like phosphoric anhydride or polyphosphoric acid. semanticscholar.orgresearchgate.net

Table 2: Selected Phosphorylating Agents for Phenols

| Phosphorylating Agent | Product Type | Potential Applications |

| Diphenyl phosphate | Aryl phosphate ester | Synthetic intermediate. rsc.org |

| Phosphoric anhydride (P₂O₅) | Mono- and di-phosphate esters | Surfactant synthesis, flame retardants. researchgate.net |

| Phosphorus oxychloride (POCl₃) | Aryl phosphorodichloridate | Precursor for other phosphate esters and phosphoramidates. researchgate.net |

Acetylation is a widely used derivatization method for phenols, involving the reaction of the hydroxyl group with an acetylating agent, most commonly acetic anhydride, to form an ester. mdpi.com This reaction is often catalyzed by a base, such as pyridine, or a solid bicarbonate. rsc.orgmdpi.com The resulting acetylated derivative of this compound would be less polar and more volatile than the parent compound, which is advantageous for gas chromatographic analysis. nih.govdphen1.com

The primary application of acetylation in this context is to improve the chromatographic properties of the phenol, leading to better peak shape and resolution. acs.org In situ acetylation, where the derivatization is performed directly in the sample matrix before extraction, has been shown to improve the recovery and detection limits of alkylphenols in environmental water samples. nih.gov This technique is valuable for the trace analysis of phenolic compounds. dphen1.com

The mechanism of acetylation with acetic anhydride involves the nucleophilic attack of the phenolic oxygen on one of the carbonyl carbons of the anhydride, leading to the formation of the acetate (B1210297) ester and acetic acid as a byproduct. mdpi.com

Aromatic Ring Functionalization and Substitution Reactions

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and alkyl groups. The positions for substitution are dictated by the directing effects of these groups and steric hindrance.

The hydroxyl group of a phenol is a strong activating group, directing electrophilic substitution to the ortho and para positions. ucalgary.cabyjus.com In this compound, the positions ortho to the hydroxyl group are at C4 and C6, and the para position is C2, which is already substituted with an isopropyl group. Therefore, electrophilic substitution is expected to occur at the C4 and C6 positions.

Halogenation, such as bromination, of phenols can often proceed without a Lewis acid catalyst due to the high reactivity of the aromatic ring. savemyexams.com The reaction of phenol with bromine water typically leads to the formation of a trisubstituted product. pw.live However, by controlling the reaction conditions, such as using a non-polar solvent and a less reactive brominating agent like N-bromosuccinimide, more selective monohalogenation can be achieved. youtube.com

For this compound, the steric bulk of the isopropyl group at C2 and the methyl groups at C3 and C5 will influence the regioselectivity of halogenation. The C4 and C6 positions are the most likely sites for substitution. The relative yields of the 4-halo and 6-halo derivatives would depend on the interplay between the electronic activation from the hydroxyl group and the steric hindrance from the adjacent alkyl groups. The solvent can also play a crucial role in determining the regioselectivity of the bromination of substituted phenols. youtube.com

Sulfonation of phenols involves the reaction with concentrated sulfuric acid or oleum (B3057394) to introduce a sulfonic acid (-SO₃H) group onto the aromatic ring. quora.comwikipedia.org Similar to halogenation, the hydroxyl group directs the substitution to the ortho and para positions. mlsu.ac.in The sulfonation of phenols is a reversible reaction, and the product distribution can be influenced by the reaction temperature. masterorganicchemistry.com At lower temperatures, the ortho isomer is often favored (kinetic control), while at higher temperatures, the more sterically hindered but thermodynamically more stable para isomer is the major product. quora.com

In the case of this compound, the para position is blocked. Therefore, sulfonation would be expected to occur at the ortho positions (C4 and C6). Studies on the sulfonation of dimethylphenols have shown that the isomer distribution is dependent on the reaction conditions. rsc.org For this compound, the steric hindrance from the neighboring isopropyl and methyl groups will likely influence the ease of sulfonation at the available ortho positions. The formation of ditolyl sulfones as byproducts can also occur during the sulfonation of cresols, and similar side reactions might be possible with xylenol derivatives under certain conditions. chemcess.com

General research on the derivatization of phenols and the synthesis of chiral ligands from various other phenolic precursors is available. nih.govmdpi.comresearchgate.net These studies describe a range of methodologies for modifying the phenolic hydroxyl group or the aromatic ring to create molecules with specific catalytic or structural properties. nih.gov However, these findings are not directly applicable to this compound, and any extrapolation would not adhere to the strict focus on the specified compound.

Similarly, while the synthesis of complex phenolic structures is an active area of chemical research, publications detailing the incorporation of the this compound moiety into such architectures could not be identified.

Therefore, the requested article on "," with its specific focus on chiral ligand synthesis and the exploration of complex phenolic structures derived from this compound, cannot be generated based on the currently available scientific literature.

Advanced Analytical Methodologies for Characterization and Detection of 2 Isopropyl 3,5 Xylenol

Chromatographic Separations in Research Contexts

Chromatography is a foundational technique for separating individual phenolic compounds from intricate mixtures. The selection of the chromatographic method is contingent upon the sample's complexity and the analytical objectives.

Gas Chromatography (GC) for Phenolic Compound Analysis

Gas chromatography (GC) is a widely employed technique for the analysis of volatile and semi-volatile compounds like phenols. chula.ac.th The separation is achieved as the sample components move through a capillary column containing a stationary phase, interacting differently with each compound based on their physical and chemical properties. matec-conferences.org For the analysis of phenols, open-tubular capillary columns are standard. epa.gov

A flame ionization detector (FID) is commonly used for the analysis of underivatized phenols. epa.govsettek.com However, challenges can arise from the co-elution of structurally similar isomers, where two or more compounds elute from the column at the same time. chula.ac.thsettek.com For instance, certain dimethylphenol isomers are known to co-elute on specific GC columns. chula.ac.th To address this, derivatization techniques can be employed. Phenols can be derivatized with reagents like pentafluorobenzyl bromide (PFBBr) or diazomethane, converting them into less polar and more volatile ethers or esters, which can improve chromatographic separation and detection sensitivity, particularly with an electron capture detector (ECD). epa.govsettek.com

Table 1: Typical GC Parameters for Phenolic Compound Analysis

| Parameter | Description | Common Settings |

|---|---|---|

| Column | Capillary column with a specific stationary phase. | Rtx®-5Sil MS (30m, 0.25mm ID, 0.25µm) chromtech.net.au |

| Carrier Gas | Inert gas to move the sample through the column. | Helium chromtech.net.au |

| Injector | Introduces the sample into the GC system. | Splitless or Pulsed Splitless chromtech.net.au |

| Oven Program | Temperature gradient to facilitate separation. | e.g., 40°C (1 min) to 220°C @ 12°C/min, then to 300°C chromtech.net.au |

| Detector | Detects the compounds as they elute. | Flame Ionization Detector (FID) or Mass Spectrometry (MS) epa.govsettek.com |

Liquid Chromatography (LC) in Phenol (B47542) Characterization

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a powerful alternative for analyzing phenols, including those that are non-volatile or thermally sensitive. In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase.

For 2-Isopropyl-3,5-xylenol, a reverse-phase (RP) HPLC method can be utilized. sielc.com In this mode, a non-polar stationary phase is used with a polar mobile phase. A typical mobile phase for this analysis consists of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is often replaced with a volatile acid such as formic acid. sielc.com The use of columns with smaller particles (e.g., 3 µm) is suitable for faster ultra-high-performance liquid chromatography (UPLC) applications. sielc.com HPLC methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Table 2: Example HPLC Conditions for this compound Analysis

| Parameter | Description |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS) sielc.com |

| Mode | Reverse Phase (RP) sielc.com |

| Detector | Diode Array Detector (DAD) or Mass Spectrometry (MS) sielc.comoatext.com |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixtures

For exceptionally complex samples where one-dimensional GC cannot provide adequate separation, comprehensive two-dimensional gas chromatography (GCxGC or 2D-GC) offers significantly enhanced resolution and peak capacity. sepsolve.comazom.com This technique utilizes two columns with different stationary phase chemistries connected in series. chemistry-matters.com The first, a long primary column, performs an initial separation, typically based on volatility. sepsolve.com The effluent from this column is then collected in fractions by a modulator, which rapidly re-injects these narrow bands onto a short, fast-eluting secondary column for a second separation, often based on polarity. sepsolve.comchemistry-matters.com

This two-dimensional separation spreads the analytes over a 2D plane, resolving components that would otherwise be hidden under larger peaks in a 1D chromatogram. sepsolve.com GCxGC is particularly beneficial for separating high-concentration matrix components from analytes of interest and for analyzing samples containing thousands of individual compounds. chemistry-matters.com The resulting contour plot provides a structured chromatogram where compounds with similar chemical properties elute in distinct clusters, aiding in identification. azom.comchemistry-matters.com This method has been successfully applied to the detailed analysis of complex mixtures such as petroleum hydrocarbons, environmental contaminants, and tobacco smoke. chemistry-matters.comchromatographyonline.com

Spectrometric Characterization Techniques

Spectrometric techniques are typically coupled with chromatographic systems to provide definitive identification and structural information about the separated compounds.

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry (MS) is a powerful detector for chromatography that provides information on the mass-to-charge ratio of ionized molecules and their fragments. When coupled with GC (GC-MS), it allows for the reliable identification and quantification of phenolic compounds based on their characteristic mass spectra. matec-conferences.org The high sensitivity of this technique enables the detection of phenols at trace levels, such as in the parts-per-billion (ppb) range. matec-conferences.org

In GCxGC systems, a time-of-flight mass spectrometer (TOFMS) is often used as the detector. chromatographyonline.com Its high acquisition speed is necessary to capture the very narrow peaks (often less than 10 seconds wide) eluting from the secondary column. sepsolve.comchromatographyonline.com The combination of GCxGC with TOFMS provides a comprehensive analysis, allowing for the efficient isolation of individual analytes from a complex matrix for identification via mass spectral library matching. chromatographyonline.com This enhanced separation prior to MS detection leads to higher quality library matches compared to 1D GC-MS analysis, increasing confidence in positive identifications. chemistry-matters.com

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. While a specific NMR spectrum for this compound is not detailed in the provided search results, the expected signals can be inferred from its structure and data from similar phenolic compounds. chemicalbook.comchemicalbook.com

In ¹H NMR, the different protons in the molecule will resonate at distinct chemical shifts, and the splitting patterns of these signals (singlet, doublet, quartet, etc.) reveal information about neighboring protons. For this compound, one would expect to see signals corresponding to the aromatic protons, the hydroxyl proton, the methyl protons, the isopropyl methine proton, and the isopropyl methyl protons.

¹³C NMR spectroscopy provides information about the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing for the confirmation of the number and type of carbon atoms present.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Hydroxyl (-OH) | Variable (e.g., 4.8) | Singlet |

| Aromatic (C4-H, C6-H) | ~6.6 - 7.1 | Singlets |

| Isopropyl (-CH) | ~3.0 - 3.2 | Septet |

| Aromatic Methyls (-CH₃) | ~2.2 - 2.3 | Singlets |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. chemicalbook.comchemicalbook.com

UV-Vis Spectroscopy in Phenol Research

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the analysis of phenolic compounds. The method is based on the absorption of ultraviolet or visible light by the molecule, which causes electronic transitions within the aromatic ring and its substituents. The UV spectrum of phenol in a non-polar solvent typically displays two primary absorption bands originating from π → π* transitions. researchgate.net The presence of substituents on the benzene (B151609) ring, such as the isopropyl and methyl groups in this compound, alters the energy levels of the π electrons, leading to shifts in the wavelength of maximum absorbance (λmax). nist.gov

Alkyl groups, like isopropyl and methyl, generally cause a slight red shift (a shift to longer wavelengths) of these absorption bands. While specific spectral data for this compound is not broadly published, data for the closely related isomer 3,5-Xylenol (3,5-dimethylphenol) provides a relevant reference. In cyclohexane, 3,5-Xylenol exhibits a maximum absorption at approximately 281.5 nm. nih.gov This absorption is characteristic of the phenolic chromophore and is influenced by the position and nature of the alkyl substituents. Computational studies using methods like Time-Dependent Density Functional Theory (TD-DFT) can effectively simulate and interpret the UV absorption spectra of substituted phenols, helping to predict and confirm the spectral shifts observed upon substitution. scispace.com

| Compound | Solvent | λmax (nm) | Molar Absorptivity (log ε) |

|---|---|---|---|

| Phenol | Various | ~275 | - |

| 3,5-Xylenol | Cyclohexane | 281.5 | 3.21 |

Pre- and Post-Column Derivatization Techniques in Analytical Chemistry

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical method. In the context of analyzing this compound, derivatization can significantly enhance detection sensitivity and selectivity, particularly in chromatographic techniques.

Solid-Phase Analytical Derivatization (SPAD) is an advanced sample preparation technique that combines analyte extraction and derivatization into a single, streamlined process. nih.gov This method is particularly effective for analyzing phenols like this compound in complex matrices, such as water samples, prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netnih.gov

The SPAD process for phenols typically involves using a solid phase with strong anion-exchange capabilities. researchgate.net The sample, made alkaline to convert the weakly acidic phenols into their phenolate (B1203915) ions, is passed through the solid-phase cartridge. The negatively charged phenolate ions are retained on the positively charged sorbent. After washing the cartridge to remove interfering neutral compounds, a derivatizing reagent is passed through. The reagent reacts with the captured phenolates directly on the solid phase, converting them into less polar, more volatile derivatives suitable for GC analysis. nih.govresearchgate.net This on-cartridge reaction improves efficiency and sample purity, as excess reagent can be easily washed away before the final elution of the derivatives. scielo.org.za

| Step | Description | Typical Reagents/Materials |

|---|---|---|

| 1. Sample Alkalinization | Adjust sample pH to >10 to convert phenols to phenolate ions. | Sodium Hydroxide (NaOH) solution. |

| 2. Analyte Adsorption | Pass the alkaline sample through a solid-phase cartridge to retain phenolate ions. | Strong anion-exchange (SAX) sorbent (e.g., Oasis MAX). |

| 3. Cartridge Wash/Dry | Wash with organic solvent (e.g., acetone) and dry the cartridge thoroughly. | Acetone (B3395972), Nitrogen gas stream. |

| 4. On-Phase Derivatization | Pass the derivatizing agent through the cartridge to react with the retained analytes. | Pentafluoropyridine, Acetic Anhydride (B1165640), or a silylating agent like BSTFA. nih.govresearchgate.netresearchgate.net |

| 5. Elution | Elute the newly formed derivatives from the cartridge using a non-polar solvent. | Hexane. |

| 6. Analysis | Analyze the eluate by GC-MS. | GC-MS system. |

Photochemical derivatization is a modern, reagent-free technique often employed as a post-column reaction in High-Performance Liquid Chromatography (HPLC). chromsoc.jp This method uses high-energy UV light to convert an analyte, after it has been separated on the HPLC column, into a product that exhibits enhanced detectability. researchgate.net The technique is advantageous because it is simple, clean, and avoids the band broadening that can be caused by adding liquid chemical reagents post-column. chromsoc.jp

In the analysis of phenolic compounds, a photochemical reactor, typically consisting of a knitted PTFE coil wrapped around a UV lamp (e.g., 254 nm), is placed between the HPLC column and the detector. chromsoc.jpsigmaaldrich.com As the separated analytes elute from the column and pass through the reactor, they are irradiated with UV light. This irradiation can induce photochemical reactions that transform weakly fluorescent or low UV-absorbing phenols into derivatives with significantly higher fluorescence quantum yields or stronger UV absorbance at more selective wavelengths. chromsoc.jpresearchgate.net This enhancement allows for much lower detection limits. The identity of a compound can be further confirmed by comparing the detector signals with the photoreactor turned on and off. chromsoc.jp

| Component | Function | Typical Parameters/Setup |

|---|---|---|

| HPLC System | Separates the analytes in the sample mixture. | Reversed-phase C18 column. |

| Photochemical Reactor | Irradiates the eluting analytes to induce derivatization. | Placed between column and detector; low-pressure mercury lamp (254 nm) with a knitted PTFE reaction coil. sigmaaldrich.com |

| Detector | Measures the signal of the photochemically generated products. | Fluorescence (FLD) or Diode-Array (DAD) detector. |

| Result | Enhanced signal (fluorescence or absorbance) for the target analyte. | Lower limits of detection and increased selectivity. |

Chemometric Methods in Analytical Data Interpretation

When analyzing complex mixtures containing structurally similar compounds like this compound and its isomers, spectroscopic data (e.g., from UV-Vis) can be highly convoluted with extensively overlapping spectral features. pjps.pk Chemometric methods, which apply multivariate statistics to chemical data, are powerful tools for extracting meaningful information from such complex datasets. researchgate.netpjps.pk

Principal Component Analysis (PCA) is a widely used unsupervised pattern recognition technique in chemometrics. scispace.com It reduces the dimensionality of complex data, such as a full UV-Vis spectrum, by transforming the original variables (absorbance at each wavelength) into a smaller set of new, uncorrelated variables called principal components (PCs). researchgate.net The first few PCs capture the majority of the variance in the data. scispace.com By plotting the data in the space of these new PCs (a "scores plot"), it is often possible to visualize clusters and patterns that differentiate samples. bohrium.com For instance, PCA can be applied to the UV-Vis spectra of a mixture of xylenol isomers to distinguish between them, even when their individual spectra are nearly identical, by identifying the subtle spectral differences that contribute most to the variation in the dataset. scispace.combohrium.com This approach allows for the qualitative identification and, in some cases, semi-quantitative analysis of components in a mixture without requiring complete chromatographic separation. pjps.pk

| Step | Description | Outcome |

|---|---|---|

| 1. Data Acquisition | Record the full UV-Vis absorption spectra (e.g., 200-400 nm) for multiple samples containing different isomers or mixtures. | A data matrix where rows are samples and columns are absorbance values at each wavelength. |

| 2. Data Preprocessing | Apply mathematical corrections to the spectra, such as mean-centering or calculating derivatives, to enhance relevant variations. scispace.com | A processed data matrix ready for PCA. |

| 3. PCA Calculation | Apply the PCA algorithm to the processed data matrix. | Principal Components (loadings) and sample coordinates on those PCs (scores). |

| 4. Data Visualization | Create a scores plot (e.g., PC1 vs. PC2). | Samples containing different isomers form distinct clusters on the plot, allowing for their differentiation. researchgate.net |

Computational Chemistry and Theoretical Modeling of 2 Isopropyl 3,5 Xylenol

Quantum Mechanical Studies for Molecular Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 2-Isopropyl-3,5-xylenol. By solving the Schrödinger equation for the molecule, albeit with approximations, it is possible to determine a range of electronic and structural properties with high accuracy.

The acidity of a phenolic compound, quantified by its pKa value, is crucial for its reactivity and biological activity. Computational methods have become increasingly reliable for the accurate prediction of pKa values. For phenolic compounds, the direct approach, which calculates the Gibbs free energy of the acid-base equilibrium in solution (ΔGsol), is often preferred over the more laborious thermodynamic cycle method that requires gas-phase calculations. nih.gov

Density Functional Theory (DFT) is a popular method for these calculations, and the choice of functional and solvation model is critical for accuracy. nih.gov Studies on a variety of substituted phenols have shown that hybrid functionals like B3LYP and CAM-B3LYP, combined with continuum solvation models such as the Solvation Model based on Density (SMD), provide pKa values in good agreement with experimental data. nih.gov The inclusion of explicit water molecules in the computational model, creating a microsolvated environment, can further improve the accuracy of the predictions by accounting for specific hydrogen bonding interactions. nih.gov For instance, calculations on thymol (B1683141) (2-isopropyl-5-methylphenol), an isomer of this compound, have demonstrated that a model including two explicit water molecules with the CAM-B3LYP functional and the SMD solvation model yields reliable pKa predictions. nih.gov

| Compound | Experimental pKa | Calculated pKa (1H₂O/CAM-B3LYP/SMD) | Calculated pKa (2H₂O/CAM-B3LYP/SMD) | Calculated pKa (2H₂O/B3LYP/SMD) |

|---|---|---|---|---|

| Phenol (B47542) | 9.98 | 9.35 | 10.27 | 9.95 |

| Thymol (2-isopropyl-5-methylphenol) | 10.60 | 10.23 | 11.49 | 11.39 |

| Carvacrol (B1668589) (5-isopropyl-2-methylphenol) | 10.42 | 9.59 | 10.36 | 9.89 |

| 2,4-Dimethylphenol | 10.60 | 9.74 | 10.54 | 9.99 |

Proton transfer dynamics, the actual process of the proton moving from the hydroxyl group to a base, can also be studied computationally. While specific studies on this compound are not abundant, the principles derived from other phenolic compounds are applicable. These dynamics are often investigated using ab initio molecular dynamics (AIMD) simulations, which can model the breaking and forming of bonds over time. Such simulations can reveal the role of the surrounding solvent molecules in stabilizing the transition state and the resulting phenoxide ion.

Bond dissociation enthalpy (BDE) of the O-H bond in a phenol is a key indicator of its antioxidant activity, as it represents the energy required to break this bond and form a phenoxyl radical. A lower BDE facilitates the donation of the hydrogen atom to scavenge free radicals. Ionization potential (IP) is another important parameter, representing the energy required to remove an electron from the molecule.

Computational methods, particularly DFT, are widely used to calculate these properties. For thymol, a closely related isomer, DFT calculations have been performed to understand its electronic properties, which are directly related to BDE and IP. researchgate.netijsrst.com The BDE of the phenolic O-H bond can be calculated as the enthalpy difference between the phenol molecule and its corresponding phenoxyl radical plus a hydrogen atom. Similarly, the adiabatic IP can be calculated as the enthalpy difference between the neutral molecule and its radical cation. These calculations provide a theoretical basis for the antioxidant capacity of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insight

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For phenolic compounds like this compound, QSAR is extensively used to understand the structural requirements for activities such as antioxidant capacity. nih.gov

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For phenolic analogs, these descriptors are often calculated using quantum chemical methods like DFT. imist.maimist.ma Commonly used descriptors include:

Electronic Descriptors: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and Mulliken population charges. researchgate.netresearchgate.net

Thermodynamic Descriptors: Heat of formation, enthalpy, and entropy. nih.gov

Topological and Geometrical Descriptors: Molecular weight, surface area, and volume.

Once a large number of descriptors are calculated, feature selection methods are employed to identify the most relevant ones that correlate with the biological activity. Techniques like Principal Component Analysis (PCA), Multiple Linear Regression (MLR), and Artificial Neural Networks (ANN) are used to build the QSAR model. imist.maimist.ma For instance, a QSAR study on the antiradical properties of flavonoids, a class of phenolic compounds, successfully used descriptors calculated by DFT to predict their activity. imist.ma These models can then be used to predict the activity of new or untested compounds, such as this compound, and to provide insight into the mechanism of action. researchgate.net

| Descriptor Type | Descriptor Name | Significance in Antioxidant Activity |

|---|---|---|

| Electronic | E(HOMO) | Relates to the ability to donate an electron. Higher values often correlate with higher activity. |

| Electronic | E(LUMO) | Relates to the ability to accept an electron. |

| Electronic | HOMO-LUMO Gap | Indicates chemical reactivity and stability. |

| Thermodynamic | Bond Dissociation Enthalpy (BDE) | Lower O-H BDE indicates easier H-atom donation to scavenge radicals. |

| Structural | Number of Hydroxyl Groups | Often directly correlates with antioxidant capacity. nih.gov |

Solvation Models and Solubility Prediction for Phenolic Compounds

The solubility of this compound in various solvents is a critical property for its extraction, purification, and application. Computational models can predict solubility and provide insights into the solvation process at a molecular level.

Solvation can be modeled using either explicit or implicit solvent models. youtube.com Explicit models treat each solvent molecule individually, which is computationally expensive but provides detailed information about specific solute-solvent interactions. Molecular Dynamics (MD) simulations are a common explicit solvent approach used to study the behavior of phenolic polymers in solvents like water and ethylene (B1197577) glycol. core.ac.uk

Implicit or continuum models represent the solvent as a continuous medium with a specific dielectric constant. youtube.com These models are computationally less demanding and are widely used in combination with quantum mechanical calculations to estimate solvation free energies.

Thermodynamic models based on activity coefficients, such as the Universal Functional-group Activity Coefficient (UNIFAC) model, can be used to predict the solubility of phenolic compounds in different solvents. tandfonline.com These models have shown that phenols generally have a preference for polar protic solvents like alcohols. tandfonline.com Other models like the modified UNIQUAC and the Cubic-Plus-Association (CPA) equation of state have also been successfully applied to model the aqueous solubility of various phenolic compounds. researchgate.net

Reaction Pathway Analysis and Catalytic Mechanism Simulations

Theoretical modeling is a powerful tool for investigating the reaction mechanisms involving this compound. This includes studying its degradation pathways and its role in catalytic processes. For example, the degradation of substituted phenols can be studied using DFT to map out the potential energy surface of the reaction. This allows for the identification of transition states and the calculation of activation barriers for different reaction pathways.

While specific studies on the reaction pathways of this compound are limited, research on related compounds like xylenol isomers and other phenols provides a framework for understanding its reactivity. For instance, computational studies on the degradation of m-cresol (B1676322) and 2,5-xylenol have elucidated the enzymatic pathways involved. Such simulations can help in understanding the role of specific enzymes and in designing more efficient catalytic processes for the degradation or transformation of phenolic compounds.

Mechanistic Investigations of Biological Activities of 2 Isopropyl 3,5 Xylenol and Analogs

Molecular Mechanisms of Antimicrobial Action

The antimicrobial efficacy of 2-Isopropyl-3,5-xylenol and related phenolic compounds is attributed to several distinct yet interconnected mechanisms. These primarily involve the disruption of microbial cellular structures and the inhibition of essential enzymatic processes.

Phenolic compounds, including this compound, are recognized for their ability to compromise the integrity of microbial cell membranes. nih.gov Their lipophilic nature facilitates their accumulation in the lipid bilayer of the cytoplasmic membrane. nih.gov This interaction can lead to a disruption of the membrane's structure and function, increasing its permeability. nih.gov The consequence of this increased permeability is the leakage of vital intracellular components, such as ions and ATP, which can ultimately lead to cell death. mdpi.com The specific positioning of hydroxyl and isopropyl groups on the phenol (B47542) ring is crucial in determining the extent of this membrane-disruptive activity. nih.gov

Furthermore, some phenolic compounds can interfere with the synthesis of the bacterial cell wall, a critical structure for maintaining cell shape and protecting against osmotic stress. researchgate.net By inhibiting the enzymes involved in peptidoglycan synthesis, these compounds can weaken the cell wall, rendering the microorganism susceptible to lysis. researchgate.net

The antimicrobial action of phenolic compounds extends to the inactivation of key microbial enzymes. acs.org One of the proposed mechanisms involves the formation of covalent bonds between the phenolic compounds, particularly their oxidized forms (quinones), and the nucleophilic amino acid residues of enzymes. acs.org This binding can alter the enzyme's three-dimensional structure, leading to a loss of its catalytic activity. acs.org

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and are notoriously resistant to antimicrobial agents. semanticscholar.org Phenolic compounds, including analogs of this compound, have demonstrated the ability to inhibit biofilm formation through various mechanisms. mdpi.com

One key mechanism is the interference with quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression, including the genes responsible for biofilm formation. nih.gov By disrupting QS signaling, these compounds can prevent the initial attachment of bacteria to surfaces and the subsequent development of a mature biofilm. nih.gov

Research on 4-isopropyl-3-methylphenol (B166981) (IPMP), an isomer of this compound, has shown that it can significantly downregulate the expression of genes involved in the synthesis of glucans, a major component of the EPS matrix in Streptococcus mutans. nih.gov Specifically, the expression of genes such as gtfB, gtfC, and gtfD was suppressed at sub-minimum inhibitory concentrations of IPMP. nih.gov Additionally, an analog, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), has been found to effectively inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

Antioxidant Mechanisms and Oxidative Stress Mitigation Research

In addition to their antimicrobial properties, this compound and its analogs are recognized for their antioxidant capabilities. They can neutralize free radicals and inhibit oxidative processes, thereby mitigating oxidative stress in biological systems.

The antioxidant activity of phenolic compounds is often evaluated using various in vitro assays that measure their ability to scavenge free radicals. Common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. researchgate.net

The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. nih.gov The FRAP assay, on the other hand, assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). researchgate.net The ORAC assay measures the capacity of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. nih.gov

Studies on thymol (B1683141), an isomer of this compound, and its analogs have demonstrated significant free radical scavenging activity in these assays. frontiersin.orgresearchgate.net For instance, isoespintanol, a methoxylated analog, has been shown to have a greater antioxidant capacity than thymol in both DPPH and FRAP assays. researchgate.net The hydrophilic-ORAC (H-ORAC) value for 4-isopropyl-3-methylphenol has also been reported, providing a quantitative measure of its peroxyl radical scavenging ability. nih.gov

| Compound | Assay | Result | Reference |

|---|---|---|---|

| Isoespintanol | DPPH (EC50) | Reported to be a better antioxidant than thymol | researchgate.net |

| Isoespintanol | FRAP | Demonstrated higher reducing power than thymol | researchgate.net |

| 4-Isopropyl-3-methylphenol | H-ORAC (μmol TE/μmol) | 0.968 | nih.gov |

| Thymol | DPPH Radical Scavenging | Demonstrated significant activity | frontiersin.org |

Beyond simple free radical scavenging, this compound and its analogs can inhibit oxidative processes within biological systems, such as lipid peroxidation. researchgate.net Lipid peroxidation is a chain reaction that leads to the degradation of lipids in cell membranes, resulting in cellular damage. The antioxidant properties of these phenolic compounds enable them to break this chain reaction by donating a hydrogen atom to lipid peroxyl radicals, thus forming a stable lipid hydroperoxide and a less reactive phenoxyl radical. nih.gov

Research on thymol analogs has shown a superior inhibitory effect on lipid peroxidation. researchgate.netepa.gov These compounds can also enhance the activity of endogenous antioxidant enzymes, further protecting cells from oxidative damage. frontiersin.org The ability to inhibit lipid peroxidation is a crucial aspect of their potential to mitigate oxidative stress-related damage in biological systems. sigmaaldrich.com

Comparative Antioxidant Potency with Structural Analogs

The antioxidant activity of phenolic compounds is intrinsically linked to their chemical structure, particularly the arrangement of substituents on the aromatic ring. While direct comparative studies on the antioxidant potency of this compound are limited, valuable insights can be drawn from research on its structural isomers and analogs, such as thymol and carvacrol (B1668589).

Thymol (2-isopropyl-5-methylphenol) and carvacrol (5-isopropyl-2-methylphenol) are well-studied isomers that differ in the position of the hydroxyl group relative to the isopropyl group. This seemingly minor structural variance leads to differences in their antioxidant capacities. Several studies have reported that carvacrol exhibits slightly higher antioxidant activity than thymol in various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.netnih.gov This enhanced activity of carvacrol is often attributed to the position of the hydroxyl group, which may facilitate more effective hydrogen atom donation to neutralize free radicals.

Further illustrating the influence of molecular structure, a study on isoespintanol (2-isopropyl-3,6-dimethoxy-5-methylphenol), an analog of this compound, demonstrated significantly greater antioxidant power than thymol. nih.gov This suggests that the presence and position of additional functional groups, such as methoxy (B1213986) groups, can profoundly impact the compound's ability to scavenge free radicals.

The antioxidant potential of phenolic compounds is typically evaluated using various assays that measure different aspects of their radical-scavenging abilities. Commonly used methods include the DPPH, ABTS, and ORAC (Oxygen Radical Absorbance Capacity) assays. missouri.edunih.govnih.gov The results from these assays can vary depending on the specific reaction mechanisms and the chemical environment. nih.govnih.govmdpi.com For instance, the DPPH assay primarily measures the capacity of an antioxidant to donate a hydrogen atom, while the ORAC assay reflects the ability to quench peroxyl radicals. nih.govmdpi.com Therefore, a comprehensive assessment of antioxidant potency often involves multiple assays.

Table 1: Comparative Antioxidant Activity of Phenolic Analogs

| Compound | Assay | Antioxidant Capacity | Reference |

| Carvacrol | DPPH | Higher than Thymol | researchgate.net |

| Thymol | DPPH | Lower than Carvacrol | researchgate.net |

| Carvacrol | ABTS | Higher than Thymol | nih.gov |

| Thymol | ABTS | Lower than Carvacrol | nih.gov |

| Isoespintanol | DPPH, FRAP | Higher than Thymol | nih.gov |

This table is generated based on findings from comparative studies of structural analogs. Direct data for this compound was not available in the cited sources.

Interactions with Biological Macromolecules (Excluding Pharmacological Targets)

Binding to Serum Proteins and Other Biopolymers

For instance, the binding of various phenolic derivatives to human serum proteins has been shown to correlate with their molecular weight and hydrophobicity, with more hydrophobic compounds generally exhibiting stronger binding. nih.gov The binding process can be characterized by parameters such as the binding constant (Ka), which indicates the strength of the interaction, and the number of binding sites (n) on the protein molecule.

Fluorescence spectroscopy is a common technique used to study these interactions. nih.govnih.gov Changes in the intrinsic fluorescence of proteins, often due to the quenching of tryptophan and tyrosine residues upon ligand binding, can provide quantitative information about the binding affinity and mechanism.

Table 2: General Binding Parameters of Phenolic Compounds to Serum Albumin

| Phenolic Compound Type | Primary Binding Forces | General Binding Affinity (Ka) Range | Reference |

| Flavonoids | Hydrophobic, Hydrogen Bonding | 10^4 - 10^6 M⁻¹ | researchgate.net |

| Phenolic Acids | Hydrophobic, Hydrogen Bonding | 10^3 - 10^5 M⁻¹ | researchgate.net |

| Stilbenes | Hydrophobic, Hydrogen Bonding | 10^4 - 10^6 M⁻¹ | nih.gov |

This table provides a general overview of the binding of different classes of phenolic compounds to serum albumin and is not specific to this compound.

Enzymatic Biotransformation of Phenolic Compounds in Research Organisms

The metabolic fate of phenolic compounds in biological systems is largely determined by enzymatic biotransformation reactions. While specific data on the enzymatic degradation of this compound in research organisms is scarce, studies on related xylenol isomers provide valuable insights into the potential metabolic pathways.

In various microorganisms, the degradation of xylenols often involves initial hydroxylation of the aromatic ring or oxidation of the methyl or isopropyl side chains. nih.govnih.govnih.govosti.gov For example, the bacterial metabolism of 2,4-xylenol by Pseudomonas species has been shown to initiate with the oxidation of the methyl group para to the hydroxyl group. nih.gov Similarly, the degradation of 2,6-xylenol by a Mycobacterium species involves the formation of 2,6-dimethylhydroquinone (B1220660). nih.govosti.gov

In mammals, the liver is the primary site for the metabolism of xenobiotics, including phenolic compounds. The cytochrome P450 (CYP) family of enzymes plays a crucial role in the phase I metabolism of these compounds, typically catalyzing hydroxylation reactions. nih.govnih.govwashington.edu These reactions increase the polarity of the molecule, facilitating its subsequent conjugation (phase II metabolism) and excretion. The specific CYP isoforms involved in the metabolism of a particular phenolic compound can vary, with CYP2E1, CYP2B, and CYP2F2 being implicated in the metabolism of phenol itself. nih.gov

The enzymatic degradation of halogenated xylenol derivatives, such as chloroxylenol and dichloroxylenol, has been investigated using enzymes like laccase from the fungus Trametes versicolor. calstate.edu This process involves oxidation of the hydroxyl group and can lead to the removal of chlorine atoms and the formation of various transformation products. calstate.edu

Table 3: Enzymes and Organisms Involved in the Biotransformation of Xylenol Isomers

| Xylenol Isomer | Organism/Enzyme | Key Metabolic Step | Reference |

| 2,4-Xylenol | Pseudomonas sp. | Oxidation of the para-methyl group | nih.gov |

| 2,6-Xylenol | Mycobacterium sp. | Formation of 2,6-dimethylhydroquinone | nih.govosti.gov |

| 3,5-Xylenol | Constructed wetland microorganisms | Formation of dimethyl benzenediols and ketoadipic acid carboxylates | nih.gov |

| Chloroxylenol | Laccase (Trametes versicolor) | Oxidation of the hydroxyl group | calstate.edu |

This table summarizes findings from studies on structural isomers and derivatives of this compound, as direct biotransformation data for the target compound was not available in the cited sources.

Environmental Fate, Degradation, and Ecotoxicological Research Excluding Mammalian Toxicity

Biodegradation Pathways and Microbial Metabolism

The microbial breakdown of phenolic compounds, including xylenols, is a critical process in their environmental removal. Bacteria, in particular, have evolved diverse catabolic pathways to utilize these aromatic compounds as sources of carbon and energy.

Bacteria of the genus Pseudomonas are known to degrade various aromatic compounds. For instance, Pseudomonas alcaligenes can utilize xylenol isomers, such as 2,5-xylenol and 3,5-xylenol, as well as m-cresol (B1676322), for growth. thegoodscentscompany.com The degradation of these compounds often proceeds through the gentisate pathway. thegoodscentscompany.com This metabolic sequence involves a series of enzymatic reactions that hydroxylate the aromatic ring and subsequently cleave it to form intermediates that can enter central metabolic cycles, like the Krebs cycle. thegoodscentscompany.com

Research has provided evidence for the existence of isofunctional enzymes in this pathway, meaning different enzymes can catalyze the same reaction. thegoodscentscompany.com In Pseudomonas alcaligenes, one set of these enzymes is expressed constitutively (always present), while another set is inducible, synthesized only in the presence of the specific xylenol or cresol (B1669610) substrate. thegoodscentscompany.com This dual system provides the organism with metabolic flexibility to respond to the presence of these compounds in the environment.

Table 1: Key Enzymes in the Gentisate Pathway for Xylenol Degradation

| Enzyme | Function |

|---|---|

| Xylenol Methylhydroxylase | Initiates degradation by oxidizing a methyl group. |

| 3-Hydroxybenzoate 6-hydroxylase | Converts 3-hydroxybenzoate to gentisate. |

| Gentisate 1,2-dioxygenase | Catalyzes the ring cleavage of gentisate. |

This table is based on the degradation of related xylenol compounds and represents a probable pathway for 2-Isopropyl-3,5-xylenol.

The identification of metabolic intermediates is crucial for elucidating a complete degradation pathway. In the bacterial metabolism of 2,4-xylenol by a Pseudomonas species, the process is initiated by the oxidation of the methyl group para to the hydroxyl group. nih.gov This leads to the formation of 4-Hydroxy-3-methylbenzoic acid. nih.gov Further oxidation can result in the accumulation of 4-Hydroxyisophthalic acid, which is then converted to protocatechuic acid before entering the β-oxoadipic acid pathway. nih.gov

For other isomers, such as 2,6-xylenol, degradation by a Mycobacterium species has been shown to produce different intermediates, including 2,6-dimethylhydroquinone (B1220660) and citraconate. nih.govosti.gov This highlights that the specific structure of the xylenol isomer and the microbial species involved dictate the precise nature of the degradation products. For this compound, it is plausible that initial enzymatic attack would target either the isopropyl group or one of the methyl groups, leading to a cascade of corresponding hydroxylated and carboxylated intermediates.

Table 2: Potential Intermediate Degradation Products of Xylenol Isomers

| Parent Compound | Microbial Species (Example) | Identified Intermediates |

|---|---|---|

| 2,4-Xylenol | Pseudomonas sp. | 4-Hydroxy-3-methylbenzoic acid, 4-Hydroxyisophthalic acid, Protocatechuic acid nih.gov |

| 2,6-Xylenol | Mycobacterium sp. | 2,6-dimethylhydroquinone, Citraconate nih.govosti.gov |

Environmental Occurrence and Distribution Studies

Alkylphenols, the class of compounds to which this compound belongs, are known environmental contaminants due to their widespread use and the degradation of parent compounds like alkylphenol ethoxylates. nih.gov

While specific monitoring data for this compound are not widely available, extensive research on other alkylphenols, such as nonylphenol (NP) and octylphenol (B599344) (OP), demonstrates their distribution across various environmental matrices. These compounds are frequently detected in wastewater treatment plant effluents, surface waters, sediments, and even in the air. nih.gov

The physicochemical properties of these compounds, particularly their high octanol-water partition coefficients (Kow), indicate a strong tendency to partition from water into sediment and organic matter. nih.gov This leads to their accumulation in sediments, which can act as a long-term reservoir. nih.gov Studies across the globe have documented significant levels of these related compounds in all environmental compartments. nih.gov For example, levels of nonylphenol in the air in the United States have been recorded, showing seasonal variations. nih.gov

Table 3: Environmental Concentrations of Related Alkylphenols (Nonylphenol & Octylphenol)

| Environmental Compartment | Location (Example) | Concentration Range |

|---|---|---|

| Treated Wastewater Effluents | United States | < 0.1 to 369 µg/L nih.gov |

| Treated Wastewater Effluents | Spain | 6 to 343 µg/L nih.gov |

| Sediments | United States | < 0.1 to 13,700 µg/kg nih.gov |

This data for nonylphenol and octylphenol illustrates the potential environmental distribution of structurally similar alkylphenols like this compound.

Environmental Transformation Processes (e.g., Photodegradation)

In addition to biodegradation, abiotic processes can contribute to the transformation of this compound in the environment. Photodegradation, or the breakdown of compounds by light, is a potentially significant fate process for phenolic compounds in sunlit surface waters and in the atmosphere.

Phenolic compounds can absorb light in the environmental UV spectrum. 3,5-Dimethylphenol, a closely related compound, has an absorption band that extends to wavelengths over 290 nm, making it a candidate for direct photochemical degradation. nih.gov The presence of chromophores (light-absorbing groups) in the molecule allows it to absorb photons, which can lead to the breaking of chemical bonds and the formation of transformation products. The rate and extent of photodegradation depend on factors such as water clarity, depth, season, and the presence of other substances in the water that can act as photosensitizers or quenchers. Research on other 4-alkylphenols has demonstrated their degradation under visible light irradiation in the presence of a photocatalyst, a process relevant to water treatment technologies and natural aquatic systems. wikipedia.org

Applications in Chemical Industries and Advanced Materials Research Excluding Medical/pharmaceutical

Role as an Intermediate in Chemical Synthesis

As a substituted phenol (B47542), 2-Isopropyl-3,5-xylenol possesses a reactive aromatic ring and a hydroxyl group, making it a potential candidate for use as an intermediate in various chemical syntheses. However, detailed research findings and industrial documentation specifically outlining its role in the following areas are limited in publicly accessible literature.

Precursor for Agrochemicals

While substituted phenols, such as xylenol isomers, are utilized as precursors in the synthesis of herbicides and insecticides, specific information detailing the use of this compound as a direct precursor for the manufacturing of agrochemicals is not extensively documented in current research.

Synthesis of Antioxidants for Industrial Use

Intermediates for Resins and Polymers

The synthesis of complex polymers and resins often involves phenolic intermediates. While related compounds like 3,5-xylenol are known to be used in the production of certain polymers, dedicated research illustrating the specific role and reaction pathways of this compound as an intermediate for specialized resins and polymers is not prominently featured in the scientific literature.

Functional Components in Material Science

The incorporation of specific chemical compounds as functional components can impart desired properties to materials. The potential for this compound in this capacity is explored below.

Utilization in Phenolic Resins

Phenolic resins, created from the reaction of phenols with formaldehyde (B43269), are a critical class of thermosetting polymers. unina.itthechemco.comwikipedia.org The substitution pattern on the phenol ring influences the properties of the final resin. unina.it Although various substituted phenols are used to produce a wide variety of resins for special purposes, specific documentation or research data on the direct utilization of this compound as a monomer in the production of phenolic resins is scarce. wikipedia.org

Application in Adhesives, Sealants, and Surface-Treating Agents

Phenolic resins are widely used as coatings and adhesives. wikipedia.org However, there is a lack of specific information in the available literature and patents detailing the direct application of this compound as a functional component in the formulation of adhesives, sealants, or surface-treating agents.

Contribution to Industrial Disinfectants and Antiseptics (Focus on Chemical Formulation Research, Not Efficacy/Safety)